2-(2,4-dichlorophenoxy)-N'-(2,4-dihydroxybenzylidene)acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2,4-dihydroxybenzaldehyde under reflux conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could produce a variety of substituted hydrazides.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
DNA Interaction: It may interact with DNA, causing changes in gene expression or inducing apoptosis in cancer cells.
Receptor Binding: The compound might bind to specific receptors, triggering a cascade of cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)acetic acid
- N’-(2,4-dihydroxybenzylidene)acetohydrazide
- Other hydrazide derivatives with similar structures
Uniqueness
2-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
303085-35-0 |
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Molecular Formula |
C15H12Cl2N2O4 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12Cl2N2O4/c16-10-2-4-14(12(17)5-10)23-8-15(22)19-18-7-9-1-3-11(20)6-13(9)21/h1-7,20-21H,8H2,(H,19,22)/b18-7+ |
InChI Key |
NEBFAIKLRJNPBQ-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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